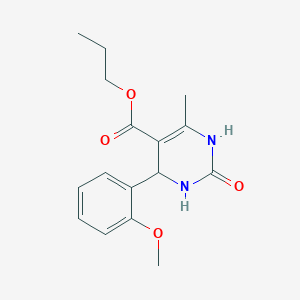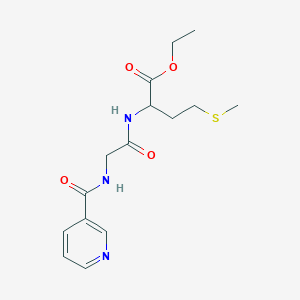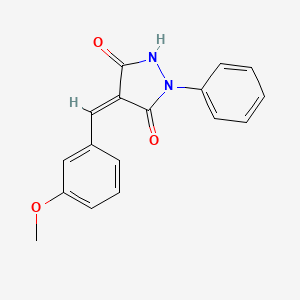
Propyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロピルは、テトラヒドロピリミジン誘導体のクラスに属する複雑な有機化合物です。この化合物は、メトキシフェニル基、プロピルエステル、およびテトラヒドロピリミジン環を含む独自の構造を特徴としています。
準備方法
4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロピルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つは、酢酸エチルと2-メトキシベンズアルデヒドを、酢酸アンモニウムの存在下で反応させて、中間体である4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸を生成することから始まります。 この中間体は、次に、酸性条件下でプロパノールとエステル化されて、最終生成物が得られます .
この化合物の工業生産方法は、収率と純度を高めるために反応条件を最適化することが含まれる場合があります。再結晶やクロマトグラフィーなどの技術は、最終生成物を精製するためにしばしば使用されます。
化学反応の分析
4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロピルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化して、対応する酸化誘導体に変換することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができ、化合物の還元形態が得られます。
置換: フェニル環のメトキシ基は、ハロゲンやアルキル化剤などの試薬との求核置換反応を起こして、置換誘導体に変換することができます。
これらの反応で使用される一般的な試薬や条件には、酸性または塩基性触媒、エタノールやジクロロメタンなどの溶媒、および制御された温度が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります .
科学研究への応用
4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロピルは、幅広い科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。その独自の構造は、有機合成における貴重な中間体となっています。
生物学: この化合物は、抗菌活性や抗炎症活性など、潜在的な生物活性について研究されています。
医学: 癌や神経疾患など、さまざまな疾患に対する治療薬としての可能性が調査されています。
科学的研究の応用
Propyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用機序
4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロピルの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、特定の酵素や受容体を阻害することが知られており、その生物学的効果につながります。たとえば、炎症や癌細胞の増殖に関与する酵素の活性を阻害する可能性があります。 正確な分子標的や経路は、特定の用途や使用状況によって異なる場合があります .
類似化合物の比較
4-(2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸プロピルは、次のような他の類似化合物と比較することができます。
ウラピジル: 降圧剤として使用される、類似のテトラヒドロピリミジン構造を持つ化合物.
2-メトキシフェニルイソシアネート: メトキシフェニル基を持つ化合物で、アミンの保護と脱保護に有機合成で使用されます.
N-(3-(4-(2-メトキシフェニル)ピペラジン-1-イル)プロピル)トリシクロ[3.3.1.13,7]デカン-1-アミン: メトキシフェニル基を持つ化合物で、5-HT1A受容体への結合親和性について研究されています.
類似化合物との比較
Propyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Urapidil: A compound with a similar tetrahydropyrimidine structure, used as an antihypertensive agent.
2-Methoxyphenyl isocyanate: A compound with a methoxyphenyl group, used in organic synthesis for protection and deprotection of amines.
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine: A compound with a methoxyphenyl group, studied for its binding affinity to 5-HT1A receptors.
特性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
propyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-4-9-22-15(19)13-10(2)17-16(20)18-14(13)11-7-5-6-8-12(11)21-3/h5-8,14H,4,9H2,1-3H3,(H2,17,18,20) |
InChIキー |
DEKGENPPLZDYEL-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chlorobenzohydrazide](/img/structure/B11693076.png)
![N'-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11693077.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693085.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693090.png)

![3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline](/img/structure/B11693093.png)

![2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11693110.png)
![N'-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693121.png)

![Ethyl 4-phenyl-2-[(2,2,2-trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B11693125.png)
![2-([(3-Hydroxypropyl)amino]methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B11693129.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693133.png)
![N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B11693139.png)
